6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester
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Overview
Description
6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 6-formyl-5-methoxypyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out under mild conditions to ensure high yield and purity. The pinacol ester group is introduced to enhance the stability and solubility of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester undergoes several types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Bases such as sodium hydroxide or acids like hydrochloric acid are used.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester primarily involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is crucial for the formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 5-Formyl-6-methoxypyridine-3-boronic acid pinacol ester
Uniqueness
6-Formyl-5-methoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both formyl and methoxy groups on the pyridine ring, which enhances its reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-11(17-5)10(8-16)15-7-9/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWHZGTMZWKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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